molecular formula C13H8ClN3 B1608516 4-Chloro-2-pyridin-4-ylquinazoline CAS No. 6484-27-1

4-Chloro-2-pyridin-4-ylquinazoline

Cat. No. B1608516
CAS RN: 6484-27-1
M. Wt: 241.67 g/mol
InChI Key: RWUSMOWAZASBJI-UHFFFAOYSA-N
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Description

4-Chloro-2-pyridin-4-ylquinazoline is a chemical compound with the CAS Number 6484-27-1 . It has a molecular weight of 241.68 and its IUPAC name is 4-chloro-2-(4-pyridinyl)quinazoline .


Synthesis Analysis

The synthesis of quinazoline-based compounds, including this compound, has been a topic of interest in recent research . For instance, one study discussed the synthesis of biologically and pharmaceutically active quinoline and its analogues . Another study reported the synthesis of new hybrid compounds with functionalized quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H8ClN3 . This compound has a molecular weight of 241.68 .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles .


Physical And Chemical Properties Analysis

This compound is a powder that has a melting point between 167-169 degrees Celsius .

Scientific Research Applications

Fluorescence Sensing for Metal Ions
A study on the synthesis of a dihydroquinazolinone derivative highlights its use in the selective recognition of Cu2+ ions, demonstrating a "turn-off" type paramagnetic fluorescence quenching towards these ions. This sensor is capable of detecting Cu2+ ions at the nanomolar level, including in tap water, indicating its potential application in environmental monitoring and analysis (Borase et al., 2016).

Antimicrobial Activity
Research into novel quinoline derivatives bearing pyrazoline and pyridine analogues has shown significant antimicrobial activity against various bacteria and fungi. This work suggests the potential of these compounds in developing new antimicrobial agents, with some derivatives displaying potent antibacterial and antifungal effects, along with low cytotoxicity (Desai et al., 2016).

Anti-Mycobacterium Tuberculosis Activity
A series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines were synthesized and evaluated for their anti-Mycobacterium tuberculosis properties. Some compounds showed promising activity, indicating their potential as therapeutic agents against tuberculosis. Molecular docking studies further elucidated their mode of action, providing insights into the structure-activity relationship of these compounds (Dilebo et al., 2021).

Electrochemical and Photophysical Properties
Studies on electron-withdrawing substituted quinazoline chromophores have explored their electrochemical, photophysical, and second-order nonlinear optical properties. These compounds exhibit varied luminescence in solution and solid states, underlining their potential applications in materials science, particularly in the development of optoelectronic devices (Moshkina et al., 2020).

Corrosion Inhibition Effectiveness
Density functional theory and molecular dynamics simulations were employed to investigate the corrosion inhibition mechanism of quinazolinone and pyrimidinone molecules on mild steel in acidic media. The findings suggest these compounds can effectively inhibit corrosion, potentially serving as protective agents in industrial applications (Saha et al., 2016).

Safety and Hazards

The safety information for 4-Chloro-2-pyridin-4-ylquinazoline includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-2-pyridin-4-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-12-10-3-1-2-4-11(10)16-13(17-12)9-5-7-15-8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUSMOWAZASBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406088
Record name 4-chloro-2-pyridin-4-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6484-27-1
Record name 4-chloro-2-pyridin-4-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(pyridin-4-yl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Pyridin-4-ylquinazolin-4(3H)-one (1 mmol) and PCl5 (1.5 mmol) were suspended in POCl3 (12 mmol). The reaction mixture was brought to reflux over 4 h. The solvent was concentrated to dryness and the amorphous residue was partitioned with ethyl acetate and ice water. The aqueous layer was extracted with additional ethyl acetate and the combined organic layers were washed with 10% Na2CO3 and brine and dried over magnesium sulfate. The filtrate was concentrated and dried in vacuo to afford the desired product as a brown solid. (60% yield). 1H NMR (400 MHz, d6-DMSO): δ 8.84 (d, 2H), 8.36 (d, 2H), 8.12 (m, 2H), 7.88 (m, 2H). MS (EI) for C13H8ClN3: 242 (MH+).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
12 mmol
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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